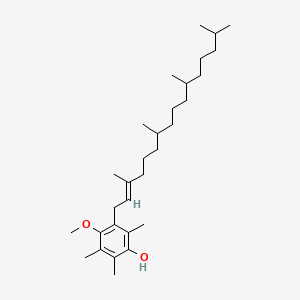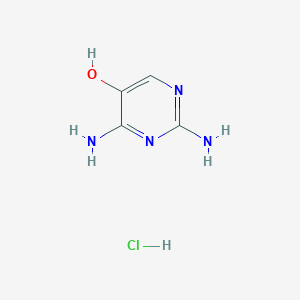![molecular formula C36H12F39O3P B12063282 Tris{4-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propyl]phenyl}phosphane CAS No. 62512-90-7](/img/structure/B12063282.png)
Tris{4-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propyl]phenyl}phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris{4-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propyl]phenyl}phosphane: is a highly fluorinated organophosphorus compound. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation. It is often used in various scientific research applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris{4-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propyl]phenyl}phosphane typically involves the reaction of lithium salt of 1,1,1,3,3,3-hexafluoro-2-propoxide with phosphorus trichloride (PCl₃). This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Tris{4-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propyl]phenyl}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the fluorinated groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or ozone (O₃) are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry due to its strong π-accepting properties .
- Employed in the synthesis of new phosphonylating and coupling agents for oligodeoxyribonucleotide synthesis .
Biology and Medicine:
- Investigated for potential use in drug delivery systems due to its stability and unique chemical properties .
Industry:
Mechanism of Action
The mechanism by which Tris{4-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propyl]phenyl}phosphane exerts its effects involves its ability to act as a ligand, forming stable complexes with various metal ions. This interaction can influence the reactivity and stability of the metal complexes, making it useful in catalysis and other chemical processes .
Comparison with Similar Compounds
- Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite
- Tris(pentafluorophenyl)phosphine
- Tris(trimethylsilyl) phosphite
Comparison:
- Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: Similar in structure but differs in the type of fluorinated groups attached to the phosphorus atom .
- Tris(pentafluorophenyl)phosphine: Contains pentafluorophenyl groups instead of the heptafluoropropoxy groups, leading to different reactivity and applications .
- Tris(trimethylsilyl) phosphite: Contains trimethylsilyl groups, which impart different chemical properties compared to the heptafluoropropoxy groups .
Tris{4-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propyl]phenyl}phosphane stands out due to its unique combination of fluorinated groups, providing exceptional thermal stability and resistance to oxidation, making it highly valuable in various scientific and industrial applications .
Properties
CAS No. |
62512-90-7 |
|---|---|
Molecular Formula |
C36H12F39O3P |
Molecular Weight |
1264.4 g/mol |
IUPAC Name |
tris[4-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propyl]phenyl]phosphane |
InChI |
InChI=1S/C36H12F39O3P/c37-19(38,25(49,31(61,62)63)76-34(70,71)22(43,44)28(52,53)54)13-1-7-16(8-2-13)79(17-9-3-14(4-10-17)20(39,40)26(50,32(64,65)66)77-35(72,73)23(45,46)29(55,56)57)18-11-5-15(6-12-18)21(41,42)27(51,33(67,68)69)78-36(74,75)24(47,48)30(58,59)60/h1-12H |
InChI Key |
CRUUUYCRBZBYNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)P(C2=CC=C(C=C2)C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)C3=CC=C(C=C3)C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B12063209.png)






![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12063243.png)

![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol](/img/structure/B12063247.png)


